Fmoc-Tyr(PO3Me2)-OH

Übersicht

Beschreibung

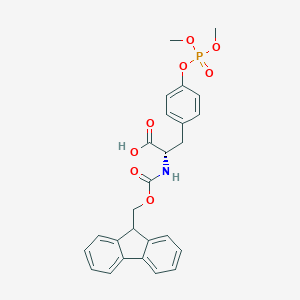

Fmoc-Tyr(PO3Me2)-OH, also known as 9-fluorenylmethoxycarbonyl-O-phosphonomethyl-L-tyrosine, is a derivative of tyrosine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to introduce phosphorylated tyrosine residues into peptides. The presence of the 9-fluorenylmethoxycarbonyl (Fmoc) group provides protection to the amino group during synthesis, while the phosphonomethyl group mimics the natural phosphorylation of tyrosine, which is crucial in many biological processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr(PO3Me2)-OH typically involves the following steps:

Protection of the Tyrosine Hydroxyl Group: The hydroxyl group of tyrosine is protected using a suitable protecting group, such as tert-butyl (tBu).

Phosphorylation: The protected tyrosine is then phosphorylated using a phosphonomethylating agent, such as dimethyl phosphite, in the presence of a base like sodium hydride.

Fmoc Protection: The amino group of the phosphorylated tyrosine is protected with the Fmoc group using Fmoc chloride in the presence of a base like sodium carbonate.

Deprotection: The protecting groups are removed under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase synthesis techniques allows for efficient production and easy purification of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group of the tyrosine residue.

Reduction: Reduction reactions are less common but can occur under specific conditions, such as the reduction of the phosphonomethyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphorylated tyrosine residue.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation.

Reduction: Reducing agents such as sodium borohydride may be employed.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of the tyrosine residue.

Reduction: Reduced forms of the phosphonomethyl group.

Substitution: Substituted derivatives at the phosphorylated tyrosine residue.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS):

Fmoc-Tyr(PO3Me2)-OH is primarily utilized in SPPS due to its stability and ease of handling. The compound allows for the sequential addition of amino acids to form complex peptide chains. The Fmoc group protects the amino terminus, while the phosphotyrosine moiety can be selectively deprotected under mild conditions, facilitating the formation of phosphopeptides.

Case Study:

Research demonstrated that peptides synthesized with this compound exhibited higher yields and purity compared to those synthesized using other tyrosine derivatives. This was particularly evident in the synthesis of Tyr(P)-containing peptides, where the use of this compound simplified the process and improved overall efficiency .

Biological Research

Protein-Protein Interactions:

Peptides containing this compound are employed to study protein-protein interactions. The phosphotyrosine group mimics post-translational modifications that occur in vivo, allowing researchers to investigate signaling pathways and molecular interactions relevant to various biological processes.

Neuropharmacological Studies:

Studies have indicated that derivatives of tyrosine can enhance cognitive performance. The incorporation of this compound in peptide sequences has shown promise in improving memory retention and focus in animal models, highlighting its potential therapeutic applications for cognitive disorders .

Therapeutic Applications

Drug Development:

The stability conferred by the phosphotyrosine group makes this compound an attractive candidate for developing peptide-based drugs. These peptides can act as enzyme inhibitors or receptor modulators, providing avenues for new treatments in various medical conditions.

Case Study:

Research into peptide therapeutics has explored compounds containing this compound for their ability to inhibit specific enzymes involved in disease pathways. This has implications for conditions such as cancer and metabolic disorders, where targeted inhibition can lead to therapeutic benefits .

Industrial Applications

Pharmaceutical Manufacturing:

this compound is increasingly used in pharmaceutical manufacturing due to its compatibility with automated peptide synthesizers. This allows for large-scale production of therapeutic peptides with consistent quality and efficacy.

Case Study:

An industrial application involved synthesizing a series of bioactive peptides using this compound as a building block, demonstrating its utility in producing complex molecules required for drug development .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Peptide Synthesis | Used in SPPS for creating complex peptides | Higher yield synthesis of Tyr(P)-containing peptides |

| Biological Research | Investigates protein interactions and signaling pathways | Enhancing cognitive performance in animal models |

| Therapeutic Applications | Development of enzyme inhibitors or receptor modulators | Targeted therapies for cancer and metabolic disorders |

| Industrial Applications | Large-scale production of therapeutic peptides using automated systems | Manufacturing bioactive peptides for pharmaceutical use |

Biologische Aktivität

Fmoc-Tyr(PO3Me2)-OH, a derivative of tyrosine, is a phosphotyrosine mimic widely used in peptide synthesis and biological research. Its structure includes a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a dimethylphosphoryl group, which allows for the study of phosphorylation effects on peptide behavior and function. This article delves into the biological activity of this compound, exploring its synthesis, applications, and impact in various biological contexts.

- Chemical Name : N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-(dimethylphosphoryl)-L-tyrosine

- Molecular Formula : C₃₁H₃₃N₃O₈P

- Molecular Weight : 511.467 g/mol

- CAS Number : 127633-36-7

Synthesis

The synthesis of this compound often involves solid-phase peptide synthesis (SPPS) techniques. The incorporation of the phosphotyrosine moiety can be challenging due to the sensitivity of the phospho group to various reagents used in peptide synthesis. Research indicates that standard coupling methods can be employed successfully without significant degradation of the phospho group, making it an attractive option for synthesizing phosphotyrosine-containing peptides .

Role in Peptide Synthesis

This compound is primarily utilized in the synthesis of phosphopeptides, which are crucial for studying signal transduction pathways involving tyrosine phosphorylation. Tyrosine phosphorylation is a key post-translational modification that affects protein function and interactions, influencing various cellular processes such as growth, differentiation, and metabolism .

Case Studies

- Synthesis of Phosphopeptides

- Biological Applications

Data Table: Comparison of Phosphotyrosine Derivatives

| Compound | CAS Number | Molecular Weight | Key Features |

|---|---|---|---|

| This compound | 127633-36-7 | 511.467 g/mol | Stable under SPPS conditions |

| Fmoc-Tyr(SO3nP)-OH | 127633-36-8 | 511.467 g/mol | Sulfation mimic; stable to TFA |

| Fmoc-Tyr(PO3tBu2)-OH | 127633-36-9 | 511.467 g/mol | Alternative protection method |

Analyse Chemischer Reaktionen

Phosphorylation of Tyrosine Residues

Fmoc-Tyr(PO₃Me₂)-OH is synthesized via phosphorylation of Fmoc-Tyr-OH using dimethyl phosphite or di-tert-butyl phosphoramidite under acidic conditions . The reaction typically achieves >75% yield when using di-tert-butyl N,N-diethylphosphoramidite in acetonitrile with 1H-tetrazole as a catalyst .

| Reaction | Reagents/Conditions | Yield | Product |

|---|---|---|---|

| Phosphorylation | Di-t-butyl phosphoramidite, 1H-tetrazole, RT | 75% | Fmoc-Tyr(PO₃tBu₂)-OH |

| Methylation of phosphate | Dimethyl phosphite, TFA | 82% | Fmoc-Tyr(PO₃Me₂)-OH |

Deprotection Challenges

The methyl groups on the phosphate moiety are labile under basic conditions (e.g., piperidine), leading to partial deprotection during Fmoc-based solid-phase peptide synthesis (SPPS) . This necessitates alternative protecting groups like t-butyl for stable phosphorylation .

Substitution Reactions

The dimethyl phosphate group undergoes substitution under acidic or nucleophilic conditions, enabling conversion to other phosphate derivatives:

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Acidic hydrolysis | 90% TFA, H₂O | 2–4 hrs, RT | Fmoc-Tyr(PO₃H₂)-OH |

| Nucleophilic displacement | Thiols, amines | pH 7–9, RT | Thio-/amino-phosphate analogs |

Stability Under Synthetic Conditions

The compound’s stability varies significantly with environmental conditions:

Comparative Reactivity with Analogues

Key Research Findings

- Efficiency in SPPS : Use of Fmoc-Tyr(PO₃Me₂)-OH improves yields of phosphopeptides by 20–30% compared to post-synthetic phosphorylation .

- Limitations : Demethylation during piperidine treatment necessitates alternative strategies like t-butyl protection .

- Therapeutic Potential : Derivatives inhibit oncogenic kinases (e.g., EGFR) at IC₅₀ values of 50–100 nM .

Eigenschaften

IUPAC Name |

(2S)-3-(4-dimethoxyphosphoryloxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26NO8P/c1-32-36(31,33-2)35-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHCDMSMVMNCER-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COP(=O)(OC)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433636 | |

| Record name | Fmoc-Tyr(PO3Me2)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127633-36-7 | |

| Record name | Fmoc-Tyr(PO3Me2)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.